

Navigating the Isomeric Landscape of Methoxy-Dimethylacetophenones: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	1-(2-Methoxy-4,5-dimethylphenyl)ethanone
CAS No.:	91969-74-3
Cat. No.:	B184297

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Introduction: Defining the Target and Its Chemical Space

For researchers in drug discovery and organic synthesis, precision in molecular identification is paramount. This guide focuses on the aromatic ketone **1-(2-Methoxy-4,5-dimethylphenyl)ethanone**, a compound situated within a complex family of isomers. Due to the varied substitution patterns possible on the phenyl ring, a clear understanding of its nomenclature and differentiation from related structures is essential for unambiguous scientific communication and experimental design. This document serves as an in-depth technical resource, providing a comprehensive overview of this compound, its key isomers, and the foundational chemical principles that govern their synthesis and properties. While public domain data for **1-(2-Methoxy-4,5-dimethylphenyl)ethanone** is not as extensive as for some of its isomers, this guide will provide both confirmed data on closely related analogues and predictive insights into the target molecule.

Nomenclature and Isomer Identification

The systematic IUPAC name for our target compound is **1-(2-Methoxy-4,5-dimethylphenyl)ethanone**. A common and equally valid synonym is 2'-Methoxy-4',5'-dimethylacetophenone. The core structure is an acetophenone, which is a ketone (a C=O group) where one substituent is a methyl group and the other is a phenyl ring.

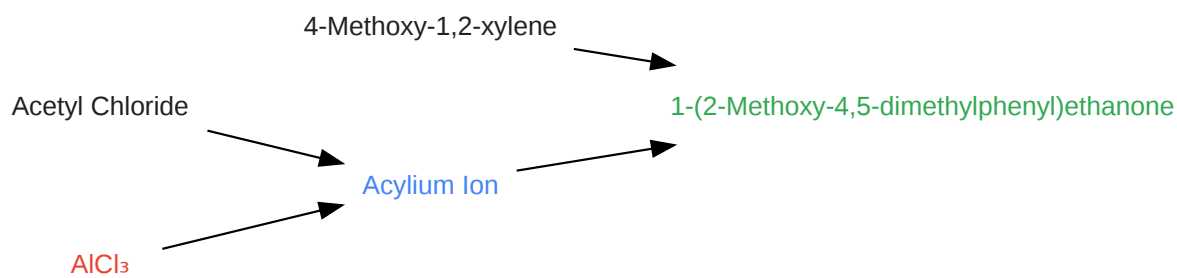
It is crucial to distinguish this compound from its isomers, for which more extensive data is often available. Misidentification can lead to erroneous experimental conclusions. The table below outlines the key isomers and related compounds frequently encountered in chemical databases.

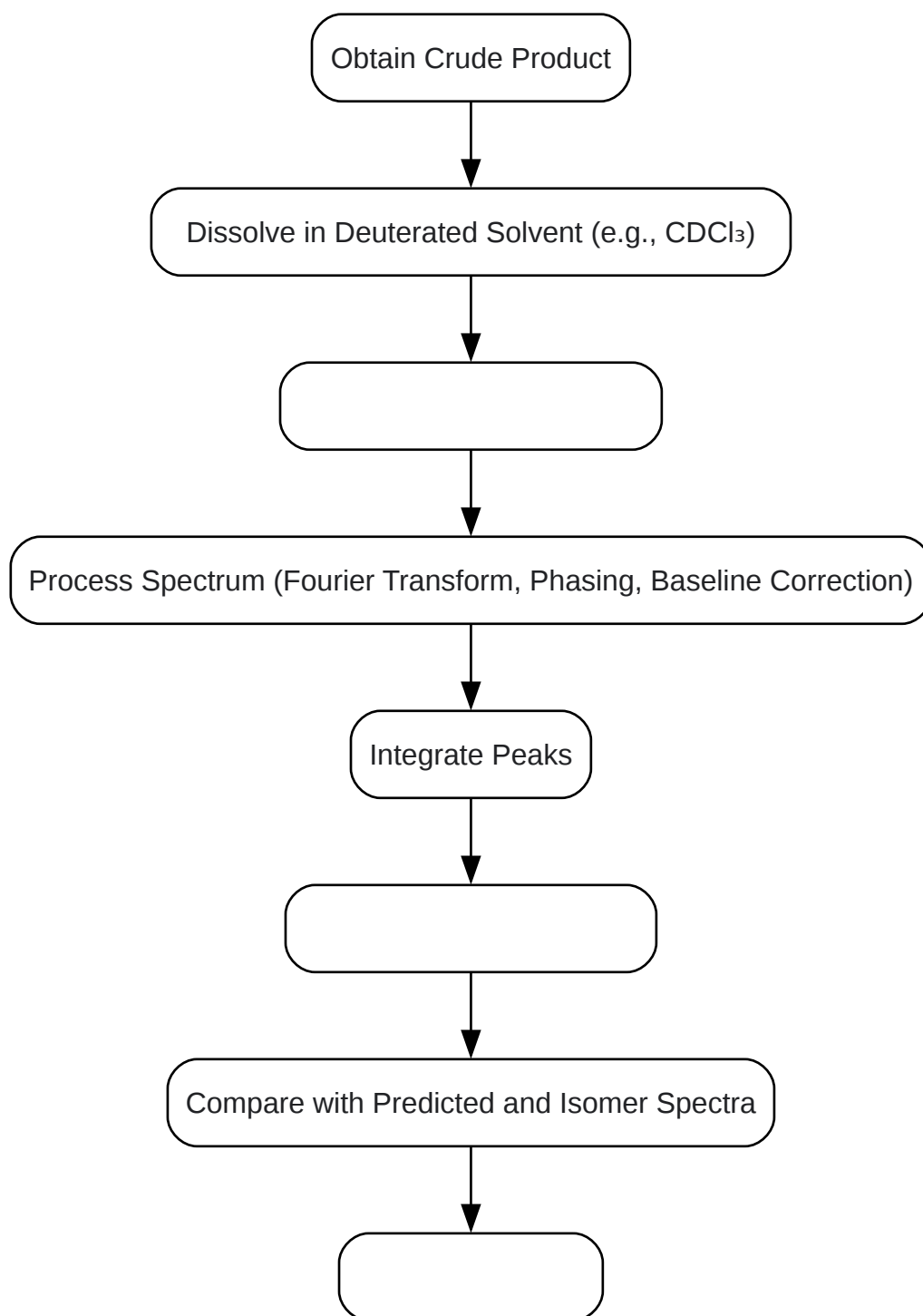
Compound Name	Synonyms	CAS Number	Molecular Formula	Molecular Weight (g/mol)
1-(2-Methoxy-4,5-dimethylphenyl)ethanone	2'-Methoxy-4',5'-dimethylacetophenone	Not definitively assigned in major public databases	C ₁₁ H ₁₄ O ₂	178.23
1-(2-Hydroxy-4,5-dimethylphenyl)ethanone	2'-Hydroxy-4',5'-dimethylacetophenone	36436-65-4[1]	C ₁₀ H ₁₂ O ₂	164.20[1]
1-(4-Methoxy-2,6-dimethylphenyl)ethanone	4'-Methoxy-2',6'-dimethylacetophenone	60999-76-0[2]	C ₁₁ H ₁₄ O ₂	178.23[2]
1-(2,4-Dimethoxyphenyl)ethanone	2',4'-Dimethoxyacetophenone	829-20-9	C ₁₀ H ₁₂ O ₃	180.20

Proposed Synthesis: The Friedel-Crafts Acylation Approach

The synthesis of acetophenones is classically achieved through the Friedel-Crafts acylation of an aromatic ring. This electrophilic aromatic substitution reaction involves the introduction of an acyl group (in this case, an acetyl group) onto the benzene ring using an acylating agent in the presence of a Lewis acid catalyst.

For the specific synthesis of **1-(2-Methoxy-4,5-dimethylphenyl)ethanone**, the logical precursor would be 4-methoxy-1,2-xylene (also known as 3,4-dimethylanisole). The methoxy group is an ortho-, para-directing activator, while the methyl groups are also activating and ortho-, para-directing. The steric hindrance from the two adjacent methyl groups would likely favor acylation at the position ortho to the methoxy group and para to one of the methyl groups.





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Sources

- 1. 2'-Hydroxy-4',5'-dimethylacetophenone | C₁₀H₁₂O₂ | CID 118976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Methoxy-2,6-dimethylphenyl)ethanone | C₁₁H₁₄O₂ | CID 822100 - PubChem [pubchem.ncbi.nlm.nih.gov]
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